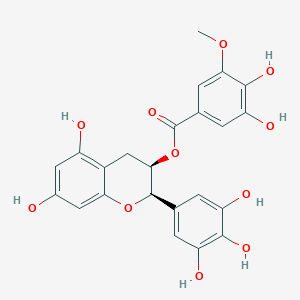
Epigallocatechin 3-O-(3-O-methyl)gallate
Übersicht
Beschreibung
Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3″Me) is an O-methyl derivative of (-)-epigallocatechin-3-O-gallate (EGCG), which is present in tea cultivars such as Benifuuki . It has been known as a potent inducer of keratinocyte differentiation .
Synthesis Analysis
The biosynthesis of O-methylated catechins in tea plants involves two O-methyltransferases: CsFAOMT1 and CsFAOMT2. CsFAOMT1 has a specific O-methyltransferase activity on the 3ʹʹ-position of EGCG to generate EGCG3′′Me .Molecular Structure Analysis
The molecular formula of EGCG3″Me is C23H20O11 . The IUPAC name is [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate .Wissenschaftliche Forschungsanwendungen
1. Keratinocyte Differentiation
- Methods of Application : In the study, normal human epidermal keratinocytes (NHEKs) were treated with EGCG3Me. The morphological changes related to up-regulation of klotho expression, a protein involved in aging, were then observed .
- Results : The study found that EGCG3Me induces morphological changes in NHEKs that are related to the up-regulation of klotho expression. This suggests that EGCG3Me may function as an inducer of keratinocyte differentiation via transcriptional regulation of the klotho protein .
2. Antioxidant and Cytoprotective Effects
- Application Summary : EGCG3Me has been found to exhibit antioxidant properties, resulting in cytoprotection against various external stimuli. This makes it a potential ingredient for cosmetic products or health supplements .
- Methods of Application : In the study, the antioxidant roles of EGCG3Me were examined in keratinocytes (HaCaT cells). The cells were exposed to various external stimuli, including H2O2, ultraviolet B (UVB), and sodium nitroprusside (SNP) .
- Results : EGCG3Me showed scavenging effects in both cell and cell-free systems. Under H2O2 exposure, EGCG3Me recovered cell viability and increased the expression of heme oxygenase 1 (HO-1). Under UVB and SNP exposure, EGCG3Me protected keratinocytes and regulated the survival protein AKT1 .
3. Anti-pathogenic Microorganism Drug
- Application Summary : EGCG3Me has been found to exhibit efficacy as an anti-pathogenic microorganism drug. It shows both direct and indirect anti-infection effects .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, the compound would be administered in a controlled dosage and its effects on infection rates and severity would be monitored .
- Results : The results suggest that EGCG3Me could be a promising candidate for the development of new antimicrobial drugs .
4. Obesity Prevention
- Application Summary : EGCG3Me has been found in limited oolong teas or green teas with a distinctive methylated form. It has exhibited multiple beneficial effects on the prevention of obesity .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, the compound would be consumed as part of a balanced diet and its effects on weight and body composition would be monitored .
- Results : The results suggest that EGCG3Me could be a promising candidate for the development of new dietary supplements aimed at preventing obesity .
5. Anti-Leukemia and Myelodysplastic Syndrome
- Application Summary : EGCG3Me has been found to exhibit beneficial effects as an apoptosis and cell differentiation inducer, helping counteract uncontrolled proliferation and impaired differentiation characteristic of leukemia and myelodysplastic syndrome .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, the compound would be administered in a controlled dosage and its effects on cell proliferation and differentiation would be monitored .
- Results : The results suggest that EGCG3Me could be a promising candidate for the development of new drugs aimed at treating leukemia and myelodysplastic syndrome .
6. Cytotoxic Activity Against Rat Cancer Cells
- Application Summary : EGCG3Me has been found to have a strong cytotoxic activity for rat cancer cells .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, the compound would be administered in a controlled dosage and its effects on rat cancer cells would be monitored .
- Results : The results suggest that EGCG3Me could be a promising candidate for the development of new drugs aimed at treating cancer in rats .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRDOLPMKOCJRJ-DENIHFKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273994 | |
| Record name | Epigallocatechin 3-O-(3-O-methyl)gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epigallocatechin 3-O-(3-O-methyl)gallate | |
CAS RN |
83104-87-4 | |
| Record name | Epigallocatechin 3-O-(3-O-methyl)gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83104-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigallocatechin 3-O-(3-O-methyl)gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIGALLOCATECHIN 3-O-(3-O-METHYL)GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97U9TPY8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Epigallocatechin 3-(3-methyl-gallate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



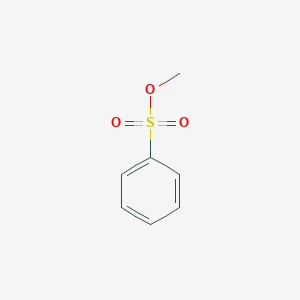
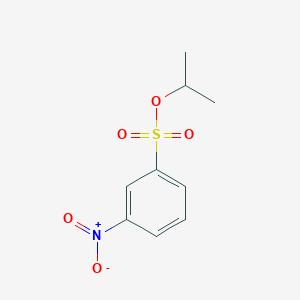
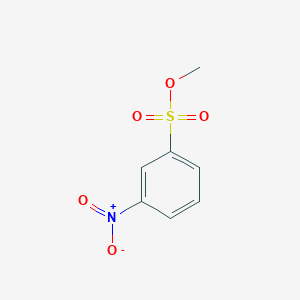
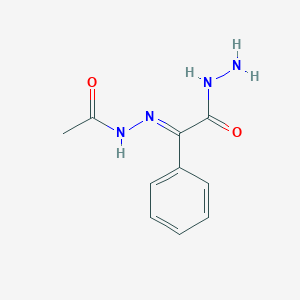
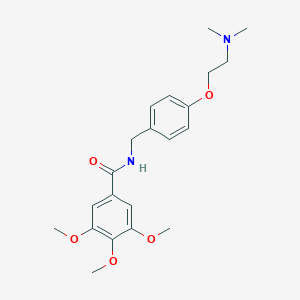
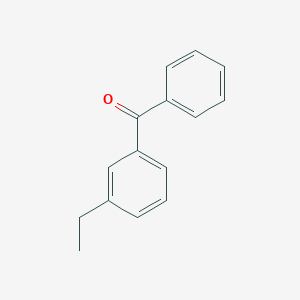
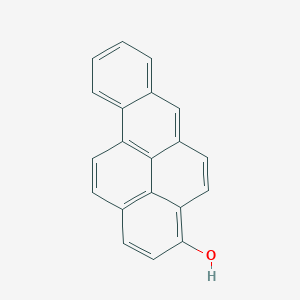
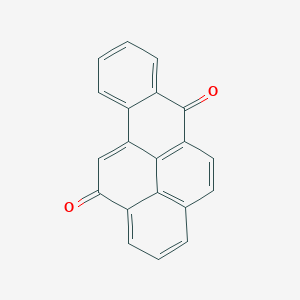
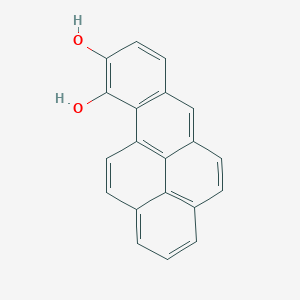
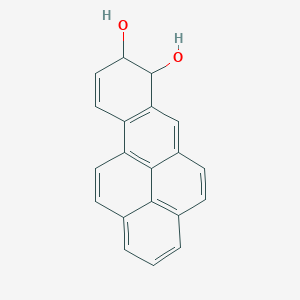
![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)
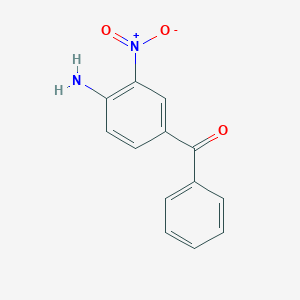
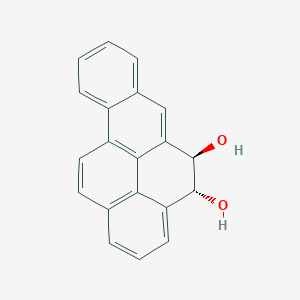
![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)